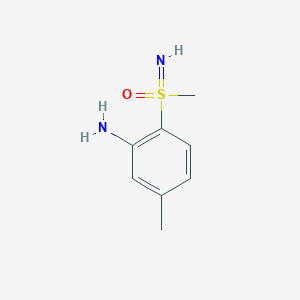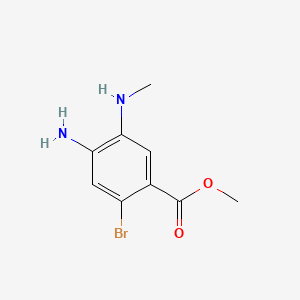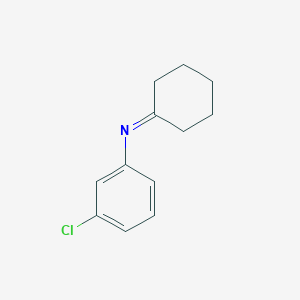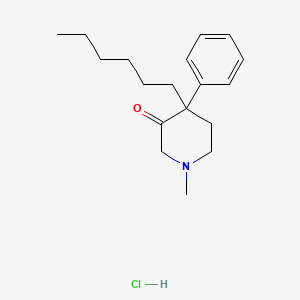
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-: is a chemical compound known for its unique structure and properties. It is characterized by the presence of an isobutyramide group attached to a 1,1,3,3-tetramethylbutyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- typically involves the reaction of isobutyric acid with 1,1,3,3-tetramethylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Butyramide: Similar in structure but lacks the tetramethylbutyl group.
Isobutyramide: Similar but without the 1,1,3,3-tetramethylbutyl moiety.
Uniqueness: Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- is unique due to the presence of the bulky tetramethylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such characteristics are desired .
Propiedades
Número CAS |
6632-19-5 |
|---|---|
Fórmula molecular |
C12H25NO |
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
2-methyl-N-(2,4,4-trimethylpentan-2-yl)propanamide |
InChI |
InChI=1S/C12H25NO/c1-9(2)10(14)13-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3,(H,13,14) |
Clave InChI |
ZRWQTKBBQBIAHL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)NC(C)(C)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Benzylimino)diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14008050.png)

![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)





![7-(4-Methoxyphenyl)-1-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14008118.png)
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
